molecular formula C18H32O2 B5157256 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene

3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene

Cat. No. B5157256
M. Wt: 280.4 g/mol
InChI Key: FSRWFTIZCGZULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene, commonly known as HTD, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. HTD belongs to the class of spiroketals and has a unique molecular structure that makes it a promising candidate for research in drug discovery, chemical biology, and materials science.

Mechanism of Action

The mechanism of action of HTD is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. HTD has been shown to selectively target these enzymes, making it a promising candidate for the development of new antibiotics with reduced side effects.
Biochemical and Physiological Effects
HTD has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a drug candidate. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of HTD is its unique molecular structure, which makes it a versatile tool for research in various scientific fields. However, one limitation of HTD is its complex synthesis, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on HTD. One potential direction is the development of new antibiotics based on HTD, which could help to address the growing problem of antibiotic resistance. Another potential direction is the use of HTD as a tool to study protein-ligand interactions and to design new chemical probes. Additionally, HTD could be used to synthesize novel materials with unique properties, such as high surface area and porosity.

Synthesis Methods

The synthesis of HTD involves a multi-step process that starts with the reaction of 2,4-pentanedione with 1,6-hexanediol to form a cyclic acetal intermediate. The intermediate is then reacted with trimethyl orthoformate and hydrochloric acid to form HTD. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

HTD has been studied extensively for its potential applications in various scientific fields. In drug discovery, HTD has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In chemical biology, HTD has been used as a tool to study protein-ligand interactions and to design new chemical probes. In materials science, HTD has been used to synthesize novel materials with unique properties, such as high surface area and porosity.

properties

IUPAC Name

3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-5-6-7-8-9-17-19-12-18(13-20-17)15(3)10-14(2)11-16(18)4/h10,15-17H,5-9,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWFTIZCGZULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC2(CO1)C(CC(=CC2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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